Ciprefadol succinate is a chemical compound with the International Union of Pure and Applied Chemistry name (−)-M-(2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8A-α-octahydro-4A-β-(2H)-isoquinolyl)phenol succinate. It is classified as a pharmaceutical agent and is known for its analgesic properties. The compound's unique structure contributes to its effectiveness in pain management.
Ciprefadol succinate is derived from the parent compound Ciprefadol, which has been studied for its potential applications in treating various pain conditions. The compound is categorized under the class of opioid analgesics due to its mechanism of action that involves interaction with opioid receptors in the central nervous system.
The synthesis of Ciprefadol succinate involves several steps, primarily focusing on the coupling of Ciprefadol with succinic acid to form the succinate salt. The general synthetic route includes:
Ciprefadol succinate has a molecular formula of and a molecular weight of approximately 355.45 g/mol. Its structure features a complex arrangement that includes:
The structural representation can be summarized as follows:
c1(O)cc([C@@]23CCN(CC4CC4)C[C@]3([H])CCCC2)ccc1.C(CCC(=O)O)(=O)O
RAGPBJMJHPNLAJ-QQTWVUFVSA-N
This structural complexity contributes to its pharmacological properties.
Ciprefadol succinate can undergo various chemical reactions typical for esters and phenolic compounds:
These reactions are essential for understanding the reactivity and stability of Ciprefadol succinate in biological systems.
Ciprefadol succinate exerts its analgesic effects primarily through agonistic activity at opioid receptors, particularly the mu-opioid receptor subtype. The mechanism can be described as follows:
Studies have shown that this compound demonstrates a favorable profile compared to traditional opioids, potentially offering reduced side effects.
These properties are crucial for formulation development in pharmaceutical applications.
Ciprefadol succinate has been investigated for various therapeutic applications, primarily in pain management settings such as:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: